2-[4-(Dimethylamino)phenoxy]propanoic acid
Description
Contextualization within Modern Organic Chemistry and Advanced Materials Science
Phenoxypropanoic acid derivatives represent a versatile class of organic compounds that find applications in diverse scientific fields, from medicinal chemistry to materials science. evitachem.com In modern organic chemistry, the synthesis and modification of such molecules are fundamental to creating novel structures with tailored properties. The ability to functionalize the aromatic ring, the ether linkage, or the carboxylic acid group allows chemists to develop a vast library of compounds from a single scaffold. In materials science, these compounds can serve as monomers for polymerization or as building blocks for more complex molecular architectures, contributing to the development of new functional materials. evitachem.com
The Role of the Phenoxypropanoic Acid Scaffold in Contemporary Chemical Research
The phenoxypropanoic acid scaffold, characterized by an aromatic ring linked to a propanoic acid moiety via an ether bond, is a pharmacologically significant structure. evitachem.com This framework is a key component in a number of commercial herbicides. google.comrsc.orgacs.org The herbicidal activity of these compounds has been the subject of gas chromatographic-mass spectrometric investigations to understand their chemical properties and behavior. acs.org
Significance of the Dimethylamino Functionality in Molecular Design and Functionality
The dimethylamino group (-N(CH₃)₂) is a crucial functional group in molecular design due to its electronic and steric properties. It can significantly influence a molecule's reactivity, solubility, and ability to interact with biological targets. nih.govacs.org Research has shown that the inclusion of a dimethylamino moiety can be critical for a compound's intended function. pnas.org
Overview of Key Academic Research Trajectories for 2-[4-(Dimethylamino)phenoxy]propanoic acid
While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, its structure suggests several logical research trajectories. The compound uniquely combines the phenoxypropanoic acid scaffold with the functionally significant dimethylamino group.
Potential research directions would likely leverage the known attributes of these two components:
Medicinal Chemistry: A primary avenue would be its investigation as a lead compound or fragment in drug discovery. Based on the properties of its constituent parts, it could be explored for applications in neurodegenerative diseases, where the dimethylamino group could facilitate interaction with amyloid plaques and the acid moiety could be used for further modification. nih.govacs.org
Synthetic Chemistry: The compound serves as a valuable intermediate. The carboxylic acid function allows for the synthesis of amides, esters, and other derivatives, while the dimethylamino group can direct reactions on the aromatic ring or be involved in forming coordination complexes.
Materials Science: Researchers could explore its use as a monomer in the creation of functional polymers. The aromatic ring and polar groups could impart specific thermal or electronic properties to resulting materials.
The compound represents a convergence of two well-studied chemical motifs, making it a platform for developing new molecules with tailored functions for a wide range of scientific applications.
Interactive Data Table: Properties of Key Functional Groups
| Functional Group/Scaffold | Key Structural Features | Common Roles in Molecular Design |
| Phenoxypropanoic Acid | Aromatic ring, Ether linkage, Carboxylic acid | Herbicide activity, Bioactive compound scaffold, Linker for molecular hybrids evitachem.comrsc.orgacs.org |
| Dimethylamino Group | Tertiary amine with two methyl groups | Enhances water solubility, Modulates biological target interaction (e.g., Amyloid-β), Key pharmacophore nih.govpnas.orgscispace.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenoxy]propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)14)15-10-6-4-9(5-7-10)12(2)3/h4-8H,1-3H3,(H,13,14) |
InChI Key |
IACMDIRQXRQUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Comprehensive Analysis of Established Synthetic Pathways to Phenoxypropanoic Acids
The general synthesis of phenoxypropanoic acids, a class of compounds with significant applications, including as herbicides and pharmaceutical intermediates, typically follows a convergent approach where a phenol (B47542) is coupled with a three-carbon chain bearing a carboxylic acid or its precursor. google.com
The crucial ether bond in phenoxypropanoic acids is most commonly formed via nucleophilic substitution reactions. Two primary methods dominate this field: the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis: This is the most prevalent method for preparing phenoxypropanoic acids. patsnap.com It involves the reaction of a phenoxide ion with an alkyl halide. In the context of 2-phenoxypropanoic acids, a phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks an ester of a 2-halopropanoic acid, such as ethyl 2-bromopropanoate. The reaction follows an S_N2 mechanism, where the halide acts as the leaving group. patsnap.com The choice of base is critical and can range from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃), often in a polar aprotic solvent like dimethylformamide (DMF) or acetone. medihealthpedia.com
Ullmann Condensation: An alternative, particularly for less reactive aryl halides, is the Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with an alcohol or, in this case, a hydroxypropanoate ester. jku.at Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. jku.at However, modern advancements have introduced ligand-accelerated systems (e.g., using amino acids or diamines as ligands) that allow the reaction to proceed under milder conditions with catalytic amounts of copper salts like CuI. nih.gov
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Reactants | Phenoxide + Alkyl Halide Ester | Aryl Halide + Alcohol/Alkoxide Ester |
| Catalyst | Often base-catalyzed; Phase-transfer catalysts can be used. | Copper (Cu) metal or salts (e.g., CuI) |
| Mechanism | S_N2 Nucleophilic Substitution | Copper-catalyzed Cross-Coupling |
| Conditions | Generally milder temperatures. | Traditionally high temperatures, modern methods are milder. |
| Substrate Scope | Best with primary alkyl halides. Phenol can have various substituents. | Tolerates a wider range of aryl halides. |
The carboxylic acid moiety is typically introduced in a protected form, most commonly as an ester (e.g., methyl or ethyl ester), to prevent unwanted side reactions during the ether bond formation. The final step in the synthesis is the deprotection of this group.
Ester Hydrolysis: The most common method for converting the propionate (B1217596) ester to the final propanoic acid is hydrolysis. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is frequently employed, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the final product. chemicalbook.commdpi.com This method is generally high-yielding and straightforward. chemicalbook.com
Targeted Synthesis of 2-[4-(Dimethylamino)phenoxy]propanoic acid
While specific literature detailing a multi-kilogram scale-up of this compound is not prevalent, its synthesis can be reliably designed based on the principles outlined above. The primary route involves the Williamson ether synthesis starting from 4-(dimethylamino)phenol (B184034).
A plausible synthetic scheme would be:
Deprotonation: 4-(Dimethylamino)phenol is treated with a base such as potassium carbonate or sodium hydroxide in a solvent like DMF to generate the corresponding phenoxide.
Nucleophilic Substitution: The resulting phenoxide is reacted with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) to form ethyl 2-[4-(dimethylamino)phenoxy]propanoate.
Hydrolysis: The ester intermediate is then saponified with aqueous NaOH, followed by an acidic workup to yield the target compound, this compound.
Optimizing the synthesis of this compound would focus on maximizing yield and purity while minimizing reaction times and byproducts.
Base and Solvent System: For the Williamson ether synthesis step, the combination of K₂CO₃ in DMF is a standard choice. The base is strong enough to deprotonate the phenol but mild enough to minimize side reactions. DMF is an excellent polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the phenoxide.
Temperature Control: The etherification reaction is typically run at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate. However, excessive temperatures should be avoided to prevent potential decomposition or side reactions involving the dimethylamino group.
Catalysis: Phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be employed to facilitate the reaction, especially if using a biphasic system or a less polar solvent. PTCs help shuttle the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is present.
Hydrolysis Conditions: The final hydrolysis step is generally robust. Using a slight excess of NaOH in a mixture of water and an alcohol (to improve solubility) at reflux temperature typically drives the reaction to completion. chemicalbook.com Subsequent careful acidification to a specific pH is crucial for complete precipitation of the product. chemicalbook.com
Ullmann Condensation Route: An Ullmann-type coupling could be envisioned between 4-bromo-N,N-dimethylaniline and ethyl 2-hydroxypropanoate using a modern copper/ligand catalyst system. This would directly form the ether intermediate, which could then be hydrolyzed.
Route from p-Nitrophenol: A multi-step synthesis could start from p-nitrophenol. This would involve etherification with ethyl 2-bromopropanoate, followed by reduction of the nitro group to an amino group (e.g., using H₂/Pd-C or SnCl₂). The resulting primary amine could then be converted to the dimethylamino group via reductive amination (using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride) or by exhaustive methylation (using an alkylating agent like methyl iodide). The final step would be ester hydrolysis. This longer route might be considered if 4-(dimethylamino)phenol is not a cost-effective starting material.
Asymmetric Synthesis and Enantioselective Control for Chiral Purity
The propanoic acid moiety in this compound contains a stereocenter at the C2 position, meaning the compound exists as a pair of enantiomers (R and S). For many applications, particularly in pharmaceuticals, it is often necessary to isolate or synthesize a single enantiomer, as they can have different biological activities. nih.gov
Chiral Resolution: The most direct method to obtain enantiopure material is the resolution of the racemic mixture.
Diastereomeric Salt Formation: This classic technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). This forms a pair of diastereomeric salts, which have different physical properties, such as solubility. nih.gov These salts can then be separated by fractional crystallization. After separation, the acid is liberated from each salt to yield the individual enantiomers of the target compound.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. jiangnan.edu.cn For phenoxypropanoic acids, CSPs based on glycopeptides (like teicoplanin) or Pirkle-type columns (e.g., N-(3,5-dinitrobenzoyl)phenylglycine) have proven effective. jiangnan.edu.cnresearchgate.net Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin (B1172386) derivative added to the running buffer, is another effective separation technique. jiangnan.edu.cn
Asymmetric Synthesis: This approach aims to create the desired enantiomer directly, avoiding the need for resolution.
Use of Chiral Precursors: One strategy is to start the synthesis with an enantiopure precursor. For example, using enantiomerically pure (R)- or (S)-ethyl lactate (B86563) instead of a racemic 2-halopropanoate in a Williamson-type synthesis can set the stereochemistry from the beginning. google.com
Enantioselective Catalysis: For related 2-arylpropanoic acids, methods involving asymmetric catalysis have been developed. These include asymmetric hydrogenation or hydroformylation of a suitable prochiral olefin precursor. While not directly applied to this specific molecule in the reviewed literature, these advanced methodologies represent a potential pathway to enantiopure this compound.
| Method | Principle | Advantages | Common Approaches |
| Chiral Resolution | Separation of a racemic mixture. | Applicable to existing racemic material. | Diastereomeric Salt Crystallization, Chiral HPLC, Capillary Electrophoresis. |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | More atom-economical, avoids wasting 50% of material. | Use of chiral pool starting materials (e.g., ethyl lactate), chiral auxiliaries, enantioselective catalysts. |
Enantioselective Synthetic Approaches to this compound Stereoisomers
The creation of specific stereoisomers of this compound, which possesses a single stereocenter at the C2 position of the propanoic acid moiety, requires precise enantioselective synthetic methods. These approaches are essential as different enantiomers of a chiral molecule can exhibit distinct biological and chemical properties.
Key strategies for achieving enantioselectivity include:
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, which can selectively acylate one enantiomer in a racemic mixture of a precursor ester. For instance, a racemic ethyl ester of the target compound could be subjected to acylation catalyzed by an enzyme like Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This process would yield one enantiomer as the acylated product and the other as the unreacted ester, allowing for their separation. The selectivity of such reactions can be highly dependent on the choice of solvent and acyl donor. researchgate.net
Asymmetric Dihydroxylation: While typically used to create diols, principles from methods like the Sharpless asymmetric dihydroxylation can be adapted. nih.gov A synthetic precursor containing a double bond at the appropriate position could be asymmetrically oxidized to install the desired stereochemistry.
Chiral Chromatography: In this physical separation method, a racemic mixture of this compound or its ester derivative is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. Chiral stationary phases derived from molecules like l-lactic acid have been developed for resolving similar acid derivatives. researchgate.net
The choice of method depends on factors such as scalability, cost, and the desired enantiomeric purity.
Application and Development of Chiral Auxiliaries in Stereocontrolled Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. tcichemicals.com After the desired chiral center has been created, the auxiliary is removed, yielding the enantiopure product.
In the context of synthesizing a specific stereoisomer of this compound, a typical sequence would involve:
Attachment: A prochiral precursor, such as 4-(dimethylamino)phenoxyacetic acid, is covalently attached to a chiral auxiliary. Well-known auxiliaries include Evans oxazolidinones, which are derived from amino acids. tcichemicals.com
Stereoselective Reaction: The resulting compound, now containing a chiral director, undergoes an alkylation reaction. For example, the enolate of the N-acyloxazolidinone is formed and then treated with a methylating agent (e.g., methyl iodide). The steric bulk of the auxiliary blocks one face of the enolate, forcing the methyl group to add from the opposite face, thus creating the C2 stereocenter with a specific configuration. The Evans aldol (B89426) reaction is a classic example of this type of stereocontrolled bond formation. tcichemicals.com
Cleavage: The chiral auxiliary is hydrolytically or otherwise cleaved from the product, releasing the enantiomerically enriched this compound.
This methodology is highly effective and can be adapted for large-scale synthesis, as demonstrated in the industrial synthesis of complex molecules. tcichemicals.com
Diastereoselective and Enantioselective Alkylation Strategies
Alkylation is a fundamental C-C bond-forming reaction that can be rendered stereoselective to install the chiral methyl group in this compound.
Enantioselective Alkylation: This strategy involves the alkylation of a prochiral enolate derived from a 4-(dimethylamino)phenoxyacetic acid ester using a chiral catalyst. Chiral phase-transfer catalysts, such as N-anthracenylmethyl dihydrocinchonidinium bromide, have proven effective in the asymmetric alkylation of protected amino acid derivatives. researchgate.net In a similar fashion, a phase-transfer catalyst could facilitate the enantioselective methylation of the precursor ester's enolate, leading to the desired product with high enantiomeric excess. researchgate.net
Diastereoselective Alkylation: This approach is applicable when a chiral center already exists within the starting material. The pre-existing stereocenter influences the direction of the incoming alkyl group. Research on the alkylation of 4-fluoroproline (B1262513) methyl esters has shown a high degree of facial diastereoselectivity, where the incoming alkyl group adds preferentially to the face opposite the fluorine atom. researchgate.net A similar principle could be applied if a chiral group were present on a precursor to this compound, directing the methylation to achieve a specific diastereomer.
The stereochemical outcome in these reactions is often rationalized by transition state models that account for steric hindrance and electronic interactions. researchgate.net
Derivatization and Structural Modification Strategies
Derivatization of this compound is undertaken to modulate its physicochemical properties or to create extended molecular structures for structure-activity relationship (SAR) studies.
Esterification and Amidation for Functional Group Modulation
The carboxylic acid functional group is a prime site for modification through esterification and amidation reactions. These transformations alter polarity, lipophilicity, and hydrogen bonding capacity.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A common laboratory method is the Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like sulfuric acid. researchgate.net A process for the esterification of related 2-(4-hydroxyphenoxy)-propionic acids uses a distillable acid catalyst and can be applied to a variety of alcohols, including alkyl, alkoxyalkyl, and propargyl alcohols. google.com
Amidation: The formation of an amide bond requires the activation of the carboxylic acid. This is often done using coupling agents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the reaction with a primary or secondary amine. researchgate.net This method has been successfully employed for a wide range of substrates in aqueous media, highlighting its versatility. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. prepchem.com
| Reaction Type | Reagent(s) | Product |
| Esterification | R-OH, Acid Catalyst (e.g., H₂SO₄) | Ester (R-O-C=O) |
| Amidation | R-NH₂, Coupling Agent (e.g., DIC) | Amide (R-NH-C=O) |
| Amidation | 1. SOCl₂ 2. R-NH₂ | Amide (R-NH-C=O) |
Table 1: Common methods for esterification and amidation of carboxylic acids.
Substitution and Ring Modification of the Phenoxy Moiety
The aromatic phenoxy ring offers a platform for structural modification through substitution reactions. The existing dimethylamino group is a strong electron-donating, activating group that directs incoming electrophiles to the ortho and para positions (relative to the ether linkage).
Electrophilic Aromatic Substitution: Standard reactions such as halogenation (with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), or Friedel-Crafts acylation/alkylation can introduce new substituents onto the ring. The position of substitution will be influenced by the directing effects of both the dimethylamino group and the propanoic acid-ether linkage.
Impact of Substitution: The nature and position of substituents can significantly impact molecular properties. In studies of related phenoxy-containing compounds, the introduction or replacement of substituents on the phenoxy ring has been shown to dramatically alter biological activity. mdpi.com For example, substituting a fluorine atom at the 3-position of the phenoxy linker in a related antitumor agent led to a 10-fold decrease in activity, while substitution at the 2-position caused a 100-fold reduction. nih.gov Similarly, replacing a 4-fluorophenoxy moiety with a hydrogen atom resulted in a compound with only moderate activity. mdpi.com
| Ring Position | Substituent Type | Potential Effect |
| Ortho to ether | Halogen (F, Cl) | Alters electronics and lipophilicity; may decrease activity. nih.gov |
| Ortho to ether | Alkyl | Increases steric bulk and lipophilicity. |
| Meta to ether | Nitro (NO₂) | Strong electron-withdrawing group. |
Table 2: Examples of phenoxy ring modifications and their potential consequences.
Propanoic Acid Backbone Derivatization for Extended Scaffolds
Modifying the propanoic acid backbone itself allows for the creation of new molecular scaffolds. These modifications can extend the molecule's structure and introduce new functional groups.
Chain Extension and Modification: The carboxylic acid can be reduced to a primary alcohol using reducing agents like LiAlH₄. This alcohol can then serve as a handle for further reactions, such as etherification or conversion to an alkyl halide for subsequent nucleophilic substitution.
Alpha-Position Functionalization: While the C2 position is already substituted with a methyl group, in related structures, further substitution at this position can be tolerated. For instance, an isobutyric acid analog (with two methyl groups at C2) of a similar compound retained significant biological activity. nih.gov
Scaffold for New Derivatives: The entire this compound structure can be used as a scaffold. For example, similar structures like 3-((4-hydroxyphenyl)amino)propanoic acid have been used as the starting point for developing extensive libraries of new compounds with potential therapeutic applications by derivatizing the acid and amine functionalities. mdpi.com
These strategies for derivatization are fundamental in fields like medicinal chemistry, where the systematic modification of a lead compound is a key step in optimizing its properties.
Advanced Spectroscopic and Diffraction Based Structural Analysis
Vibrational Spectroscopy for Molecular Conformation and Functional Group Characterization
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and determining the conformational arrangement of molecules. By analyzing the vibrational modes of the atoms, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer a molecular fingerprint of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a detailed profile of the functional groups present. For 2-[4-(Dimethylamino)phenoxy]propanoic acid, characteristic absorption bands are expected for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C-H and C=C stretching), the ether linkage (C-O stretching), and the dimethylamino group (C-N stretching and N-H bending if protonated).
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be effective in characterizing the vibrations of the aromatic ring and the carbon skeleton.
Similar to FT-IR, a comprehensive FT-Raman analysis would involve a data table of observed Raman shifts and their assignments. Specific experimental FT-Raman data for this compound is not currently available in published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It provides information on the connectivity of atoms and their chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the different types of protons in a molecule and their neighboring atoms. The chemical shift of each proton is indicative of its electronic environment. For this compound, distinct signals would be expected for the protons of the dimethylamino group, the aromatic ring, the methine proton of the propanoic acid moiety, and the methyl group protons.
An interactive data table for ¹H NMR would display the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the coupling constant (J) in Hertz (Hz), and the integration value corresponding to the number of protons. Unfortunately, specific, experimentally determined ¹H NMR data for this compound is not publicly accessible.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. For this compound, signals would be anticipated for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbon of the ether linkage, the methine and methyl carbons of the propanoic acid group, and the carbons of the dimethylamino group.
A detailed ¹³C NMR data table would list the chemical shifts (δ) in ppm for each carbon atom. As with the other spectroscopic data, specific experimental ¹³C NMR data for this compound is not available in the public domain.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorbance (λmax) provide insights into the extent of conjugation and the presence of chromophores. The this compound molecule contains a substituted benzene (B151609) ring, which is a chromophore. The presence of the dimethylamino group (an auxochrome) and the phenoxy-propanoic acid side chain will influence the electronic transitions, primarily the π → π* transitions of the aromatic system.
A data table for UV-Vis spectroscopy would include the wavelength of maximum absorption (λmax) in nanometers (nm) and the corresponding molar absorptivity (ε). This data is dependent on the solvent used for the measurement. Regrettably, specific experimental UV-Vis absorption data for this compound is not publicly available.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of "this compound". The ionization of the molecule, typically leading to a molecular ion ([M]•+), provides direct confirmation of its molecular weight. In the mass spectra of carboxylic acids, the molecular ion peak may be weak in aliphatic variants but is generally stronger in aromatic acids. miamioh.edu
The fragmentation of "this compound" under mass spectrometry is expected to follow predictable pathways characteristic of carboxylic acids and phenoxy compounds. Cleavage of the bonds adjacent to the carbonyl group is a dominant process. libretexts.org Key fragmentation patterns anticipated for this molecule include:
Loss of the Hydroxyl Radical: Alpha-cleavage involving the loss of the •OH group from the carboxylic acid moiety would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-17]. miamioh.edu
Loss of the Carboxyl Group: Another significant fragmentation is the loss of the entire carboxyl group (•COOH), leading to a prominent peak at [M-45]. libretexts.org
Formation of an Acylium Ion: Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon can lead to the formation of a stable acylium ion ([R-CO]+), which is often the base peak in the spectra of many carboxylic acid derivatives. libretexts.org
Cleavage of the Ether Bond: Fragmentation may also occur at the ether linkage, leading to ions corresponding to the dimethylaminophenoxy and propanoic acid moieties.
McLafferty Rearrangement: For carboxylic acids with appropriate gamma-hydrogens, a McLafferty rearrangement can occur, although this is less likely to be a primary pathway for this specific structure. miamioh.edu
The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its unambiguous identification and structural confirmation. Automated tools can assist in interpreting these fragmentation spectra by comparing them against databases or predicting fragmentation pathways. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Description | Proposed Fragment Structure | Predicted m/z |
| Molecular Ion | [C₁₁H₁₅NO₃]⁺• | 209 |
| Loss of Hydroxyl Radical | [C₁₁H₁₄NO₂]⁺ | 192 |
| Loss of Carboxyl Group | [C₁₀H₁₄NO]⁺ | 164 |
| Dimethylaminophenoxy Cation | [C₈H₁₀NO]⁺ | 136 |
| Acylium Ion | [C₃H₅O₂]⁺ | 73 |
Single Crystal X-Ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Single crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular conformation and intermolecular interactions in the solid state. For "this compound," this technique would reveal the precise bond lengths, bond angles, and torsion angles, defining its molecular geometry.
Studies on analogous phenoxyalkanoic acids have established common structural motifs. iucr.orgresearchgate.netacs.org A predominant feature in the crystal structures of carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers. researchgate.net In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. It is highly probable that "this compound" would adopt a similar dimeric structure in its crystalline form.
The supramolecular architecture is dictated by a combination of strong hydrogen bonds (the carboxylic acid dimer) and weaker interactions. These can include C-H···O, C-H···π, and π-π stacking interactions, which organize the primary dimeric units into a three-dimensional lattice. researchgate.netnih.gov The specific packing arrangement will be influenced by the steric demands and electronic nature of the dimethylamino substituent. The self-assembly into these ordered structures is a key determinant of the material's physical properties. nih.govnorthwestern.edu
Table 2: Expected Crystallographic Data and Supramolecular Motifs for this compound (based on analogous structures)
| Parameter | Expected Observation | Significance |
| Crystal System | Likely Monoclinic or Triclinic | Common for organic molecules of this type. researchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Indicative of the presence of inversion centers, often accommodating racemic dimer formation. iucr.org |
| Primary Supramolecular Synthon | Centrosymmetric Carboxylic Acid Dimer | A robust and highly predictable hydrogen-bonding motif forming R²₂(8) rings. |
| Secondary Interactions | C-H···O, C-H···π, π-π stacking | These weaker forces direct the packing of the primary dimers into the final crystal lattice. researchgate.net |
| Conformation | Non-coplanar side chain | The propanoic acid group is likely twisted relative to the phenoxy ring. iucr.org |
Terahertz Spectroscopy for Low-Frequency Vibrations and Intermolecular Interactions in Crystalline Forms
Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz), is a powerful non-destructive technique for probing low-frequency molecular vibrations and intermolecular dynamics in the solid state. These low-energy modes are highly sensitive to the crystalline environment and the collective motions of molecules within the lattice, making THz spectroscopy particularly well-suited for characterizing the supramolecular architecture of crystalline materials like "this compound."
The THz spectrum of a crystalline solid is dominated by absorptions corresponding to:
Phonon Modes: These are collective vibrations of the crystal lattice, including translational and librational (hindered rotational) motions of entire molecules.
Intermolecular Vibrations: The stretching and bending modes of weak intermolecular bonds, such as the O-H···O hydrogen bonds that form the characteristic carboxylic acid dimers, give rise to distinct absorptions in the THz range.
Large-Amplitude Intramolecular Vibrations: Low-frequency torsional modes, such as the twisting of the propanoic acid side chain relative to the aromatic ring, can also appear in this region.
For "this compound," THz spectroscopy could provide valuable information that is complementary to X-ray diffraction. While diffraction reveals a static picture of the crystal structure, THz spectroscopy probes the dynamics of that structure. nih.gov It can be used to:
Confirm Hydrogen Bonding: The presence and strength of the carboxylic acid dimer hydrogen bonds would be reflected in specific absorption peaks.
Distinguish Polymorphs: Different crystalline forms (polymorphs) of the same compound would exhibit unique THz spectra due to their different lattice structures and intermolecular interactions.
Study Phase Transitions: Changes in the crystal structure induced by temperature can be monitored, as these will manifest as shifts or the appearance/disappearance of peaks in the THz spectrum.
The sensitivity of THz spectra to the long-range order and collective vibrational modes of a crystal makes it an insightful tool for understanding the solid-state properties of "this compound" at a macroscopic level, governed by its molecular and supramolecular characteristics.
Table 3: Potential Applications of Terahertz Spectroscopy for this compound
| Frequency Range (THz) | Associated Vibrational Modes | Information Gained |
| 0.1 - 2.0 | Lattice Phonon Modes (Translational/Librational) | Probing of long-range crystalline order and packing. |
| 1.0 - 3.0 | Intermolecular Hydrogen Bond Vibrations (e.g., O-H···O stretch) | Direct evidence and characterization of the carboxylic acid dimer. |
| Variable | Large-Amplitude Intramolecular Torsions | Information on conformational flexibility within the crystal lattice. |
Computational Chemistry and Theoretical Modeling of Molecular Behavior
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction
There are no available TD-DFT studies detailing the excited state properties or predicted UV-Vis absorption spectra for 2-[4-(Dimethylamino)phenoxy]propanoic acid.
Without accessible primary research data, a scientifically accurate article meeting the specified requirements cannot be constructed.
Prediction of Non-Linear Optical (NLO) Properties
No published studies were found that specifically calculate or predict the non-linear optical properties of this compound. While research exists on the NLO properties of other organic crystals and phenoxy derivatives, these findings cannot be accurately extrapolated to the subject compound. nih.govnih.gov
Molecular Dynamics Simulations for Dynamic Conformational Landscapes
There is no available research detailing molecular dynamics simulations performed on this compound. General principles of molecular dynamics are well-established for studying the dynamic behavior of molecules, but specific force field parameters, simulation conditions, and resulting conformational landscapes for this compound are not documented in the literature. nih.govnih.gov
Computational Docking Studies for Ligand-Target Interaction Prediction
No computational docking studies featuring this compound as a ligand have been found in the public domain. Although docking is a common technique to predict the binding affinity and interaction of molecules with protein targets, and has been used for related compounds, no such studies have been published for this specific acid. nih.govnih.govacs.org
Stereochemical Conformation Analysis through Theoretical Calculations
Specific theoretical calculations to analyze the stereochemical conformation of this compound are not present in the available scientific literature. Such analyses are crucial for understanding the three-dimensional structure and chirality of the molecule, but data for this particular compound has not been published.
Due to the absence of specific research data for "this compound" in these specialized areas of computational chemistry, the generation of a detailed and accurate article as per the provided outline is not possible.
Based on a comprehensive search of available scientific literature, there is no specific research data published concerning the supramolecular chemistry and advanced self-assembly principles of the chemical compound “this compound.”
Therefore, it is not possible to provide an article that adheres to the requested outline focusing on co-crystallization strategies, self-assembly processes, low-molecular-weight gelators, or applications in crystal engineering specifically for this compound.
Advanced Biological Probe Applications and Mechanistic Studies Excluding Clinical Outcomes and Safety
Mechanistic Investigations of Enzyme Inhibition
The ability of a small molecule to inhibit a specific enzyme is a cornerstone of its application as a biological probe. While direct inhibitory data for 2-[4-(Dimethylamino)phenoxy]propanoic acid against InhA, Raf kinase, and EGFR tyrosine kinase is not extensively documented in publicly available literature, the broader class of phenoxypropanoic acid derivatives has been studied for various enzyme inhibitory activities.
Inhibition of Specific Enzyme Targets (e.g., InhA, Raf kinase, EGFR tyrosine kinase)
Structure-Activity Relationship (SAR) Studies for Enzyme Affinity
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For the broader class of phenoxypropanoic acids and related structures, SAR studies have revealed key structural features that govern their inhibitory activities against various enzymes mdpi.comnih.gov. These studies often highlight the importance of the phenoxy group, the propanoic acid moiety, and the nature and position of substituents on the aromatic ring in determining enzyme affinity. For example, in other series of enzyme inhibitors, the introduction of specific substituents has been shown to significantly alter inhibitory potency mdpi.com. While a direct SAR study for this compound is not available, these general principles suggest that the dimethylamino group at the para position of the phenoxy ring is a critical determinant of its biological activity.
Ligand-Receptor Interaction Studies
The interaction of small molecules with cellular receptors is fundamental to many biological processes. The potential for this compound to act as a ligand for specific receptors has been an area of interest.
Agonistic and Antagonistic Activity at Specific Receptors (e.g., FFA4, PPARalpha/gamma)
The Free Fatty Acid Receptor 4 (FFA4) and Peroxisome Proliferator-Activated Receptors (PPARs) , particularly the alpha and gamma isoforms, are important therapeutic targets. Phenylpropanoic acids, as a chemical class, have been investigated as agonists for these receptors nih.govnih.govnih.govgoogle.comorientjchem.org. For instance, certain phenylpropanoic acid derivatives have been identified as potent FFA4 agonists nih.govnih.gov. Similarly, various compounds with a propanoic acid moiety have been shown to act as dual agonists for PPARalpha and PPARgamma humanjournals.comnih.govnih.gov. While these findings suggest the potential for this compound to interact with these receptors, specific data on its agonistic or antagonistic activity, such as EC50 or IC50 values, are not detailed in the available literature.
Interactive Data Table: Examples of Phenylpropanoic Acid Derivatives as Receptor Agonists
| Compound Class | Receptor Target | Observed Activity |
| Phenylpropanoic Acids | FFA4 | Agonism nih.govnih.gov |
| Phenylpropanoic Acids | PPARα/γ | Agonism humanjournals.comnih.gov |
Molecular Basis of Receptor Selectivity
The selectivity of a ligand for a particular receptor subtype is governed by subtle differences in the ligand-binding pockets of the receptors. Molecular modeling and mutagenesis studies on receptors like FFA4 and PPARγ have provided insights into the molecular basis of ligand recognition and selectivity. These studies often reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, determining its binding affinity and subtype selectivity. Understanding these interactions is crucial for the rational design of selective ligands.
Molecular Interactions with Cellular Components (e.g., DNA, Proteins)
Beyond specific enzyme and receptor targets, the interaction of small molecules with other cellular components like DNA and proteins is also of interest. While direct studies on the interaction of this compound with DNA are lacking, the binding of small molecules to proteins, such as serum albumin, is a well-studied phenomenon that affects their pharmacokinetic properties. The chemical structure of this compound suggests the potential for various non-covalent interactions with proteins, including hydrogen bonding and hydrophobic interactions, which would be critical to its function as a biological probe.
Investigations into Biological Barrier Interaction and Permeation Enhancement Mechanisms
The ability of a compound to cross biological barriers, such as the skin or intestinal epithelium, is fundamental to its biological activity. While specific studies on this compound are not available, general mechanisms of permeation enhancement by small molecules have been investigated.
Chemical permeation enhancers can increase the permeability of drugs through various mechanisms. These include the disruption of the lipid bilayer of cell membranes, fluidization of the membrane, and extraction of lipids. nih.gov Some small molecules can break the hydrogen bonds between ceramides (B1148491) in the stratum corneum, while amphiphilic enhancers can insert themselves into the lipid bilayer, disrupting its orderly arrangement and increasing its fluidity. nih.gov
The physicochemical properties of a molecule, such as its octanol/water partition coefficient (logP), play a significant role. Enhancers with a high logP value tend to distribute well into the intercellular lipid domain of the stratum corneum. nih.gov The interaction between a permeation enhancer and the drug molecule itself can also influence the release of the drug from a formulation. nih.gov
Table 2: Mechanisms of Biological Barrier Permeation Enhancement
| Mechanism | Description |
| Lipid Bilayer Disruption | Alteration of the ordered structure of the lipid components of the cell membrane, increasing its fluidity. nih.gov |
| Increased Partitioning | Enhanced distribution of the compound into the lipid domains of the biological barrier. nih.gov |
| Solvent Swelling | Hydration of the barrier, which can create diffusion channels. |
| Protein Interaction | Conformational changes in membrane proteins that may lead to the formation of pores. |
| Efflux Pump Inhibition | Blockade of transporter proteins that actively remove the compound from the intracellular space. acs.org |
Emerging Research Areas and Future Directions
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The principles of rational compound design are being revolutionized by artificial intelligence (AI) and machine learning (ML). These computational tools offer the ability to rapidly screen virtual libraries and predict the properties of novel molecules, significantly accelerating the design-make-test-analyze cycle. For the 2-[4-(Dimethylamino)phenoxy]propanoic acid scaffold, AI and ML can be employed to explore the vast chemical space of its potential derivatives.
Generative models can design new molecules from the ground up, optimized for specific functions such as enhanced biological activity or specific material properties. By training algorithms on existing data from similar compounds, these models can propose modifications to the core structure—such as altering substituents on the phenyl ring or modifying the propanoic acid group—to achieve desired outcomes. This data-driven approach minimizes reliance on trial-and-error synthesis and allows researchers to focus on the most promising candidates, saving considerable time and resources.
Development of Novel Analytical Techniques for Complex System Characterization
As this compound is explored for use in complex systems, such as drug delivery nanoparticles or composite materials, the need for advanced analytical techniques becomes paramount. Standard characterization methods must be adapted and refined to accurately quantify and identify the compound and its potential metabolites or degradation products within intricate matrices. nih.gov
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are foundational techniques for the analysis of propanoic acid derivatives. creative-proteomics.com When coupled with Mass Spectrometry (MS), these methods, particularly LC-MS and GC-MS, provide high sensitivity and structural identification capabilities essential for complex mixtures. creative-proteomics.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of the compound and its derivatives. creative-proteomics.com The development of tailored analytical protocols using these state-of-the-art techniques is crucial for quality control, stability testing, and understanding the compound's behavior in various applications.
Table 1: Advanced Analytical Techniques for Characterization
| Technique | Application for this compound Systems | Key Advantages |
|---|---|---|
| HPLC-MS | Quantification in biological fluids; Purity analysis of synthetic derivatives. | High sensitivity and selectivity for non-volatile compounds. creative-proteomics.com |
| GC-MS | Analysis of volatile impurities or degradation products. | Excellent for separating and identifying volatile organic compounds. creative-proteomics.com |
| NMR Spectroscopy | Unambiguous structural confirmation of the parent compound and its derivatives. | Provides detailed information on molecular structure and connectivity. creative-proteomics.com |
| UPLC | High-throughput screening and rapid purity assessment. | Faster analysis times and higher resolution compared to conventional HPLC. |
| FTIR Spectroscopy | Identification of functional groups and monitoring chemical reactions. | Provides a molecular fingerprint for rapid identification. nih.gov |
Exploration of Advanced Bio-inspired Materials based on the this compound Scaffold
The concept of using molecular scaffolds to build larger, functional materials is a cornerstone of materials science. Bio-inspired materials, which mimic the structure and function of biological systems, offer pathways to creating novel materials with unique properties. The this compound structure is a promising candidate for such exploration.
Its defined chemical functionalities—a hydrogen-bond-accepting amino group, an aromatic ring capable of π-π stacking, and a carboxylic acid for covalent linkage or salt formation—make it a versatile building block. Researchers can envision using this scaffold to synthesize polymers or self-assembling systems. These materials could be designed to respond to specific stimuli (e.g., pH changes) due to the presence of the amino and carboxylic acid groups, making them suitable for applications in "smart" drug delivery systems or biosensors.
Precision Stereochemical Control for Enhanced Molecular Functionality
The this compound molecule possesses a chiral center at the second carbon of the propanoic acid chain. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-2-[4-(Dimethylamino)phenoxy]propanoic acid and (R)-2-[4-(Dimethylamino)phenoxy]propanoic acid. The spatial arrangement of atoms in these enantiomers can lead to significantly different interactions with other chiral molecules, such as proteins or enzymes in a biological system, or can influence the packing of molecules in a crystalline material.
Therefore, a critical area of future research is the development of stereoselective synthesis methods. nih.govelsevierpure.com Such methods would allow for the production of a single, desired enantiomer with high purity. Access to enantiomerically pure forms of the compound is essential for investigating how stereochemistry impacts its function. This control is vital for developing more effective and specific agents, whether for pharmaceutical applications or for creating highly ordered optoelectronic materials where molecular orientation is key. nih.gov
Applications in Next-Generation Optoelectronic Materials and Devices
The molecular structure of this compound is inherently suited for applications in optoelectronics. The dimethylamino group acts as a strong electron donor, while the phenoxy ring serves as a π-conjugated bridge. This arrangement is a common motif in molecules designed for organic electronics.
Computational studies on similar substituted derivatives have shown that such structures can have tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key requirement for materials used in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. mdpi.com The compound's potential is also noted in its classification by some chemical suppliers under categories like "OLED Materials" and "Optical Materials." Furthermore, the donor-π-acceptor character suggests potential for non-linear optical (NLO) properties, where the material's refractive index or other optical properties change with the intensity of incident light. mdpi.com Research in this area would involve synthesizing derivatives and characterizing their photophysical properties to evaluate their performance in devices like OLEDs, organic photovoltaics, and optical sensors.
Table 2: Potential Optoelectronic Applications
| Application Area | Relevant Properties of the Scaffold | Rationale for Potential Use |
|---|---|---|
| OLEDs | Tunable HOMO/LUMO energy levels, good charge transport. | The donor-acceptor structure can be optimized for efficient light emission. mdpi.com |
| Organic Photovoltaics | Strong light absorption, efficient exciton (B1674681) dissociation. | Can be tailored to absorb specific wavelengths of light to generate charge. |
| Non-Linear Optics | High molecular hyperpolarizability (β). | Asymmetric charge distribution is conducive to NLO effects. mdpi.com |
| Optical Sensors | Changes in fluorescence or absorption upon binding an analyte. | The amino group can act as a binding site that perturbs the electronic structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
